molecular formula C15H15ClO2 B6381591 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% CAS No. 1261983-33-8

2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95%

Cat. No. B6381591
CAS RN: 1261983-33-8
M. Wt: 262.73 g/mol
InChI Key: DILOIADUKMEYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% (CEMP) is an organic compound belonging to the class of phenols. It is a white, crystalline solid, with a melting point of 119-122°C and a boiling point of 190-192°C. CEMP is soluble in water, ethanol, and methanol, and is used in a variety of scientific and industrial applications.

Scientific Research Applications

2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of 2-chloro-4-hydroxy-3-methoxybenzaldehyde, and in the synthesis of 2-chloro-4-hydroxybenzohydrazide. Additionally, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in the synthesis of a range of pharmaceuticals, including antifungal and antibacterial agents.

Mechanism of Action

2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% acts as an electrophilic reagent, which means that it can react with nucleophiles to form covalent bonds. This reaction is mediated by the formation of a chloronium ion, which then reacts with the nucleophile to form a covalent bond. This mechanism is used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides.
Biochemical and Physiological Effects
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-carcinogenic, and is not classified as a hazardous material. However, it should be handled with care, as it is a strong oxidizing agent and can react with combustible materials.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available. In addition, it is easy to handle and store, and has a low toxicity and low environmental impact. The main limitation of 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% is that it is a strong oxidizing agent, and can react with combustible materials. Therefore, it should be handled with care, and stored in a safe place.

Future Directions

In the future, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% may be used in a variety of applications, including the synthesis of new pharmaceuticals, and the development of new catalysts. Additionally, it may be used in the synthesis of new materials, such as polymers and nanomaterials. Furthermore, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% may be used to develop new methods for the synthesis of organic compounds, and to study the reactivity of organic compounds. Finally, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% may be used to develop new methods for the detection and quantification of organic compounds.

Synthesis Methods

2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% is synthesized by the reaction of 4-ethoxy-2-methylphenol with phosphorus oxychloride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 80-90°C. The reaction yields a 95% pure product, which is then purified by recrystallization.

properties

IUPAC Name

2-chloro-4-(4-ethoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-3-18-12-5-6-13(10(2)8-12)11-4-7-15(17)14(16)9-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILOIADUKMEYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686042
Record name 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol

CAS RN

1261983-33-8
Record name 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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